molecular formula C11H14N4O2S B360969 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 873680-00-3

2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No. B360969
CAS RN: 873680-00-3
M. Wt: 266.32g/mol
InChI Key: HEISJWPOGGSTFM-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure with three nitrogen atoms and two carbon atoms . These compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of amines with other compounds. For example, one method involves the reaction of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The specific synthesis pathway can depend on the nucleophilicity of the amine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions. For example, they can react with amines under microwave irradiation to afford new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, some of these compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Mechanism of Action

While the specific mechanism of action can vary depending on the specific 1,2,4-triazole derivative, some of these compounds have been found to exhibit cytotoxic activities against certain cancer cell lines . This suggests that they may act by inhibiting cell proliferation.

Safety and Hazards

Like all chemicals, 1,2,4-triazole derivatives should be handled with care. Some of these compounds can be toxic if ingested or inhaled, and they can cause irritation to the skin and eyes .

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, these compounds are of significant interest in the development of new drugs . Future research will likely continue to explore the synthesis of new 1,2,4-triazole derivatives and investigate their potential therapeutic applications.

properties

IUPAC Name

2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-7-4-9(3)10(5-8(7)2)18(16,17)15-11-12-6-13-14-11/h4-6H,1-3H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEISJWPOGGSTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NC=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332982
Record name 2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

CAS RN

873680-00-3
Record name 2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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